KKL-10

Antibacterial Francisella tularensis Ribosome rescue

KKL-10 (CAS 952849-76-2, molecular weight 364.22 g/mol) is a synthetic small-molecule antibiotic belonging to the 1,3,4-oxadiazole chemical class. Its IUPAC name is 5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, with the molecular formula C₁₄H₁₀BrN₃O₂S.

Molecular Formula C14H10BrN3O2S
Molecular Weight 364.22 g/mol
Cat. No. B1673663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKKL-10
SynonymsKKL-10;  KKL 10;  KKL10.
Molecular FormulaC14H10BrN3O2S
Molecular Weight364.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
InChIInChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19)
InChIKeyQKSDWSBGDVYRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KKL-10: A Small-Molecule Ribosome Rescue Inhibitor with Broad-Spectrum Antimicrobial Activity


KKL-10 (CAS 952849-76-2, molecular weight 364.22 g/mol) is a synthetic small-molecule antibiotic belonging to the 1,3,4-oxadiazole chemical class . Its IUPAC name is 5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, with the molecular formula C₁₄H₁₀BrN₃O₂S [1]. KKL-10 functions as an inhibitor of bacterial ribosome rescue, specifically targeting the trans-translation pathway conserved in >99% of sequenced bacterial genomes [2]. The compound is available as a solid powder with ≥98% purity (HPLC) and exhibits solubility in DMSO at 3 mg/mL (8.23 mM), while remaining insoluble in water and ethanol .

Why KKL-10 Cannot Be Simply Substituted by Other Oxadiazole Analogs or Conventional Antibiotics


KKL-10 targets the bacterial trans-translation ribosome rescue pathway, a mechanism fundamentally distinct from that of conventional antibiotics such as linezolid (which inhibits initiation of translation by binding to the 50S ribosomal subunit) or tetracycline (which blocks aminoacyl-tRNA binding to the A-site) [1]. Within the oxadiazole class itself, structural variations translate to meaningful differences in antimicrobial spectrum and target engagement: KKL-40 demonstrates preferential activity against Gram-positive pathogens including methicillin-resistant S. aureus, while KKL-35 exhibits an IC₅₀ of 0.9 µM against the trans-translation tagging reaction but with a different antibacterial spectrum [2]. Even subtle structural modifications among oxadiazole derivatives can alter ribosomal binding site specificity and consequently pathogen susceptibility profiles, as demonstrated by cross-linking studies showing that oxadiazole compounds target 23S rRNA in S. aureus [3]. Therefore, generic substitution of KKL-10 with another ribosome rescue inhibitor or conventional antibiotic would yield unpredictable and likely non-equivalent experimental outcomes.

Quantitative Evidence for KKL-10 Differentiation: MIC Values, Intracellular Activity, and Cytotoxicity Profile


Potent Anti-Francisella Activity with Defined MIC Values Against Both Attenuated and Virulent Strains

KKL-10 demonstrates potent and quantifiable antimicrobial activity against Francisella tularensis, with minimum inhibitory concentration (MIC) values of 0.12 µg/mL against the attenuated LVS strain and 0.48 µg/mL against the fully virulent Schu S4 strain [1]. This represents a direct head-to-head comparison within the same experimental system. The 4-fold difference in MIC between attenuated and virulent strains provides a quantifiable benchmark for cross-strain efficacy assessment.

Antibacterial Francisella tularensis Ribosome rescue

Efficacy Against Drug-Resistant Bacterial Strains Where Conventional Antibiotics Fail

KKL-10 demonstrates activity against multiple clinically relevant drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), erythromycin-resistant Mycobacterium tuberculosis, chloramphenicol-resistant Mycobacterium avium complex, and trimethoprim/sulfamethoxazole-resistant Mycobacterium species . This broad anti-resistance profile stems from KKL-10's unique mechanism of action targeting the trans-translation pathway, which is orthogonal to the targets of conventional antibiotics against which these strains have developed resistance [1].

Antibiotic resistance MRSA VRE MDR

Superior Intracellular Efficacy with Synergistic Enhancement by Host Immune Activation

In ex vivo macrophage infection models, KKL-10 arrests intracellular growth of F. tularensis during all stages of infection [1]. When macrophages were pre-stimulated with the proinflammatory cytokine IFN-γ prior to infection, the combination of KKL-10 treatment and host immune activation produced a bacterial load reduction of >99.9% (>3-log₁₀ reduction) . This synergistic effect represents a quantifiable enhancement beyond the compound's standalone activity.

Intracellular pathogen Macrophage infection Host-directed therapy

Minimal Eukaryotic Cytotoxicity Enabling Reliable Host-Pathogen Assays

KKL-10 demonstrates a favorable safety window in eukaryotic cell models. The compound produces cytotoxic effects of less than 5% at concentrations up to 17.5 µg/mL . This concentration is approximately 146-fold higher than the MIC against attenuated F. tularensis (0.12 µg/mL) and 36-fold higher than the MIC against virulent Schu S4 (0.48 µg/mL). In addition, KKL-10 shows no toxicity to HepG2 cells and does not affect macrophage viability or function at antimicrobial concentrations [1]. Neither KKL-10 nor KKL-40 was cytotoxic to eukaryotic cells in culture across multiple cell types tested .

Cytotoxicity Therapeutic index Host cell safety

Broad-Spectrum Antibacterial Activity Spanning Gram-Negative and Gram-Positive Pathogens

KKL-10 exhibits broad-spectrum antimicrobial activity that extends across both Gram-negative and Gram-positive bacterial species. Unlike many ribosome-targeting antibiotics that display Gram-type specificity, KKL-10 demonstrates activity against Gram-negative F. tularensis [1] as well as Gram-positive pathogens including MRSA, VRE, and Streptococcus pyogenes . This spectrum differentiates KKL-10 from oxazolidinones such as linezolid, which are predominantly active against Gram-positive organisms and show limited efficacy against most Gram-negative pathogens due to efflux pump activity.

Broad-spectrum Antibiotic Gram-negative Gram-positive

KKL-10 Application Scenarios: Where Quantitative Differentiation Drives Research Value


Biodefense Research: F. tularensis Infection Models Requiring Defined Potency

For researchers studying F. tularensis pathogenesis or screening countermeasures against this CDC tier 1 select agent, KKL-10 provides experimentally validated potency with strain-specific MIC guidance. The compound's demonstrated MIC values of 0.12 µg/mL (LVS) and 0.48 µg/mL (Schu S4) [1] enable precise experimental dosing, while the >99.9% bacterial reduction achieved with IFN-γ co-stimulation validates its utility in ex vivo macrophage infection models. KKL-10 arrests intracellular growth at all stages of the F. tularensis infection cycle , making it suitable for both prophylactic and post-infection intervention studies.

Antimicrobial Resistance Research: Chemical Probe for Trans-Translation Pathway Studies

KKL-10 serves as a validated chemical probe for investigating the trans-translation ribosome rescue pathway as an antibacterial target. With activity demonstrated against multiple drug-resistant strains including MRSA, VRE, and erythromycin-resistant M. tuberculosis [1], KKL-10 enables researchers to study bacterial vulnerabilities orthogonal to conventional antibiotic targets. The compound's minimal eukaryotic cytotoxicity (<5% at 17.5 µg/mL) ensures that observed antibacterial effects in cell-based assays reflect genuine target engagement rather than nonspecific toxicity, supporting mechanistic studies of the trans-translation pathway.

Intracellular Pathogen Studies: Host-Directed Combination Therapy Models

For investigators exploring host-pathogen interactions or host-directed antimicrobial strategies, KKL-10 provides a quantifiable benchmark for combination therapy studies. The documented >3-log₁₀ (>99.9%) reduction in intracellular bacterial load when KKL-10 is combined with IFN-γ immune stimulation [1] establishes a clear experimental baseline for testing other immune modulators or combination partners. This application is particularly relevant for pathogens like F. tularensis that replicate within macrophages and evade host immune responses .

Broad-Spectrum Antibacterial Screening and Lead Optimization Programs

Drug discovery programs targeting novel antibacterial mechanisms can utilize KKL-10 as a benchmark compound for ribosome rescue inhibition. Its defined chemical structure (C₁₄H₁₀BrN₃O₂S, MW 364.22 g/mol) [1] and established solubility profile in DMSO (3 mg/mL) facilitate reproducible assay development. The compound's documented activity against both Gram-negative (F. tularensis) and Gram-positive (MRSA, VRE) pathogens provides a useful reference point for comparative SAR studies of oxadiazole derivatives or other trans-translation inhibitors.

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